Ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetate
CAS No.:
Cat. No.: VC13311035
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2O2 |
|---|---|
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | ethyl 2-(3-cyclopropylpyrazol-1-yl)acetate |
| Standard InChI | InChI=1S/C10H14N2O2/c1-2-14-10(13)7-12-6-5-9(11-12)8-3-4-8/h5-6,8H,2-4,7H2,1H3 |
| Standard InChI Key | CAEWLRPGCTYPEW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CN1C=CC(=N1)C2CC2 |
| Canonical SMILES | CCOC(=O)CN1C=CC(=N1)C2CC2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole core (1H-pyrazole) with a cyclopropyl substituent at the 3-position and an ethyl acetate group at the 1-position. The cyclopropyl ring introduces steric strain and electronic effects, enhancing reactivity and interaction with biological targets . Key structural attributes include:
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Pyrazole ring: Aromatic heterocycle with nitrogen atoms at positions 1 and 2.
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Cyclopropyl group: A three-membered saturated hydrocarbon ring bonded to the pyrazole’s 3-position.
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Ethyl acetate side chain: An ester functional group (-OCOOCH2CH3) at the 1-position.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 194.23 g/mol | |
| CAS Number | 1172946-56-3 | |
| Boiling Point | Not reported | - |
| Solubility | Soluble in organic solvents |
Synthesis and Purification
Synthetic Routes
The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 3-cyclopropyl-1H-pyrazole with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate or sodium hydride).
Reaction Scheme:
Table 2: Optimization of Synthesis
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| K₂CO₃, DMF, 60°C, 12h | 78 | 95 | |
| NaH, THF, RT, 6h | 65 | 90 |
Purification Techniques
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Industrial-scale production may employ continuous flow reactors to enhance efficiency.
Chemical Reactivity and Derivatives
Functional Group Transformations
The ethyl acetate moiety undergoes hydrolysis to yield carboxylic acid derivatives, while the pyrazole ring participates in electrophilic substitution reactions (e.g., nitration, halogenation) .
Example Reaction:
Key Derivatives
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Ethyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate: Introduces an amino group for enhanced biological activity.
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Ethyl 2-(3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl)acetate: Fluorinated analog with improved lipophilicity .
Biological Activities and Mechanisms
Antimicrobial Properties
Pyrazole derivatives exhibit broad-spectrum antimicrobial activity. In a study of structurally related compounds, 3-cyclopropyl-pyrazole analogs showed MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli .
Table 3: Antimicrobial Activity of Selected Analogs
| Compound | S. aureus MIC (μg/mL) | E. coli MIC (μg/mL) | Reference |
|---|---|---|---|
| 9d (Benzamide derivative) | 2 | 4 | |
| 9h (Nitro-substituted) | 4 | 8 |
Applications in Research and Industry
Medicinal Chemistry
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Drug intermediates: Used in synthesizing kinase inhibitors and immunosuppressants .
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Antiviral agents: Demonstrated activity against measles virus (IC₅₀: 0.3 nM) .
Agrochemical Development
Pyrazole derivatives serve as precursors for herbicides and fungicides due to their stability and target specificity .
Comparative Analysis with Analogous Compounds
Table 4: Structural and Functional Comparisons
| Compound | Molecular Weight | Key Substituent | Primary Application |
|---|---|---|---|
| Ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetate | 194.23 | Cyclopropyl, ethyl ester | Drug intermediate |
| Ethyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate | 208.26 | Amino group | Enhanced bioactivity |
| Ethyl 3-cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-1-acetate | 389.36 | Trifluoromethyl, pyrazolo-pyridine | Anticancer research |
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